N-(2-isopropylphenyl)-4-propoxybenzamide

Description

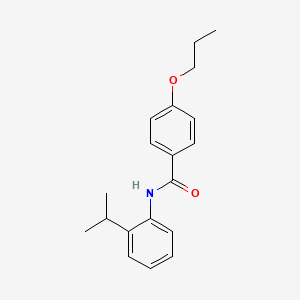

N-(2-Isopropylphenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy-substituted benzamide core linked to a 2-isopropylphenyl group via an amide bond.

Properties

IUPAC Name |

N-(2-propan-2-ylphenyl)-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-4-13-22-16-11-9-15(10-12-16)19(21)20-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXWTSHQDWHLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Analogs

The 4-propoxybenzamide moiety is shared with compounds such as N-(6-((4-methoxyphenyl)amino)pyridin-2-yl)-4-propoxybenzamide (28) and N-(6-(piperidin-1-yl)pyridin-2-yl)-4-propoxybenzamide (30) (). These analogs differ in their amine substituents (pyridine derivatives vs. 2-isopropylphenyl), which significantly influence their physical and biological properties:

- Synthesis : The target compound may employ palladium-catalyzed coupling reactions, as seen in , but its 2-isopropylphenyl group likely requires distinct amine precursors compared to pyridine-based intermediates .

Substituent Effects on Pharmacological Activity

- 2-Isopropylphenyl Group: This substituent is structurally analogous to the 2-isopropylphenyl moiety in SR48692 (), a neurotensin receptor antagonist.

- Comparison with tert-Butyl Derivatives : N-(2-(tert-butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (22) () features a bulkier tert-butyl group. While this may increase steric hindrance, the isopropyl group in the target compound balances lipophilicity and metabolic stability more effectively .

Physicochemical and Spectroscopic Properties

- NMR and Mass Spectrometry: The target compound’s $ ^1H $ NMR would likely show signals for the isopropyl group (δ ~1.2–1.4 ppm for -CH(CH$3$)$2$) and the propoxy chain (δ ~1.0–1.5 ppm for -OCH$2$CH$2$CH$3$), similar to analogs in and . ESI-MS data would confirm its molecular ion (expected m/z ~326.2 for C${19}$H${23}$NO$2$) .

- Melting Point Trends : A compound with a fluorinated benzamide group (Example 53, ) exhibits a higher melting point (175–178°C) due to enhanced intermolecular interactions, suggesting that halogenation or electron-withdrawing groups increase thermal stability compared to the target compound’s propoxy and isopropyl groups .

Data Table: Key Comparisons

NAM = Negative allosteric modulator

Research Implications and Gaps

- Activity Prediction : The target compound’s 4-propoxy and 2-isopropylphenyl groups may confer selectivity for lipid-facing receptor pockets, as seen in nicotinic receptor modulators () and neurotensin antagonists ().

- Synthetic Challenges : Unlike pyridine-based analogs (), introducing the 2-isopropylphenyl group may require Buchwald-Hartwig amination or Ullmann coupling, necessitating optimization of palladium catalysts and ligands.

- Data Limitations : Absence of direct biological or thermodynamic data for the target compound highlights the need for experimental validation of its receptor affinity, solubility, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.